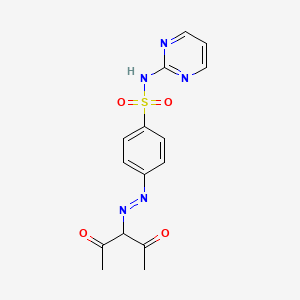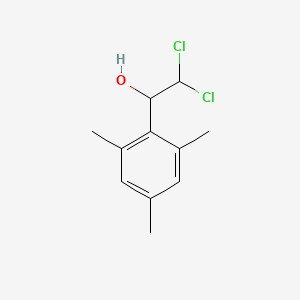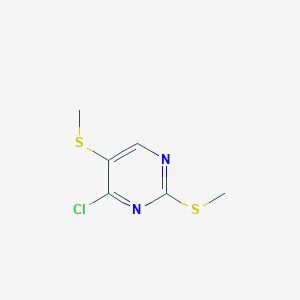
4-Chloro-2,5-bis(methylsulfanyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2,5-bis(methylsulfanyl)pyrimidine is a heterocyclic compound with a pyrimidine ring substituted with a chlorine atom at the 4-position and two methylsulfanyl groups at the 2- and 5-positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,5-bis(methylsulfanyl)pyrimidine typically involves the introduction of the chlorine and methylsulfanyl groups onto a pyrimidine ring. One common method involves the reaction of 4-chloropyrimidine with methylthiol in the presence of a base, such as sodium hydride, to introduce the methylsulfanyl groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-Chloro-2,5-bis(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the methylsulfanyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the chlorine atom.
Oxidation: Sulfoxides or sulfones derived from the oxidation of the methylsulfanyl groups.
Reduction: Dechlorinated pyrimidines or modified methylsulfanyl derivatives.
科学研究应用
4-Chloro-2,5-bis(methylsulfanyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 4-Chloro-2,5-bis(methylsulfanyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The chlorine and methylsulfanyl groups can interact with active sites of enzymes or binding pockets of receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved vary depending on the specific compound derived from this compound.
相似化合物的比较
4-Chloro-2,5-bis(methylsulfanyl)pyrimidine can be compared with other pyrimidine derivatives:
4-Chloro-2-methylsulfanylpyrimidine: Lacks the second methylsulfanyl group at the 5-position, which may affect its reactivity and biological activity.
2,4-Dichloropyrimidine: Contains two chlorine atoms instead of methylsulfanyl groups, leading to different chemical properties and reactivity.
2,5-Dimethylsulfanylpyrimidine: Lacks the chlorine atom, which may influence its ability to undergo nucleophilic substitution reactions.
属性
CAS 编号 |
6944-12-3 |
|---|---|
分子式 |
C6H7ClN2S2 |
分子量 |
206.7 g/mol |
IUPAC 名称 |
4-chloro-2,5-bis(methylsulfanyl)pyrimidine |
InChI |
InChI=1S/C6H7ClN2S2/c1-10-4-3-8-6(11-2)9-5(4)7/h3H,1-2H3 |
InChI 键 |
DYXWWUJFXWSIMY-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CN=C(N=C1Cl)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



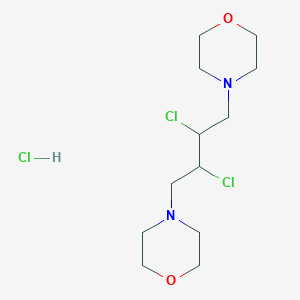


![N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-Oxazolamine](/img/structure/B14012898.png)
![2-[(4-Amino-2-phenylmethoxypyrimidine-5-carbonyl)amino]acetic acid](/img/structure/B14012905.png)
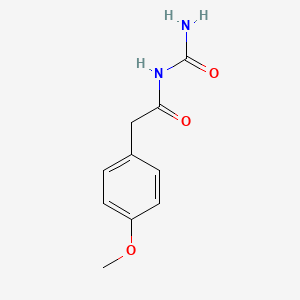
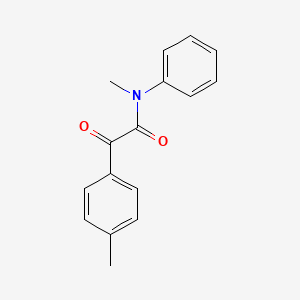

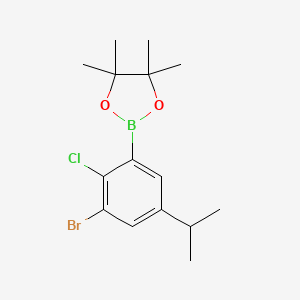
![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid](/img/structure/B14012930.png)
![Spiro(imidazolidine-4,5-dione, 7'-[bis(2-chloroethyl)amino]-3,3',4'-dihydro-](/img/structure/B14012944.png)
